4-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine
Description
Properties
IUPAC Name |
[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-4-26-18-13-17(20-14(2)21-18)22-8-10-23(11-9-22)19(24)15-6-5-7-16(12-15)25-3/h5-7,12-13H,4,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZLZXDKRDFSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 2-methylpyrimidine with 4-(3-methoxybenzoyl)piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The ethoxy group can be introduced through an ethylation reaction using ethyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine core undergoes nucleophilic aromatic substitution (SNAr) at electron-deficient positions. Key observations:
| Reaction Type | Reagents/Conditions | Outcome | Mechanistic Insight |
|---|---|---|---|
| Ethoxy Group Replacement | NaSH in DMF, 80°C | Ethoxy → thiol substitution at C4 | Base-mediated deprotonation enhances nucleophilicity. |
| Methyl Group Oxidation | KMnO₄/H₂SO₄, reflux | Methyl → carboxylic acid at C2 (if activated) | Radical-mediated oxidation under acidic conditions. |
Example :
Replacement of the ethoxy group with thiols proceeds via a two-step mechanism:
-
Deprotonation of the thiol nucleophile.
-
Attack at C4 of the pyrimidine ring, displacing ethoxide.
Reduction of the Piperazine-Benzoyl Moiety
The 3-methoxybenzoyl group on the piperazine ring is susceptible to catalytic hydrogenation:
| Reduction Target | Catalyst/System | Product | Yield |
|---|---|---|---|
| Benzoyl → Benzyl | H₂/Pd-C, ethanol, 50°C | 4-Ethoxy-6-[4-(3-methoxybenzyl)piperazin-1-yl]-2-methylpyrimidine | 72–85% |
Notes :
-
Hydrogenolysis preserves the pyrimidine ring but reduces the amide bond to an amine.
-
Methoxy groups remain intact under these conditions.
Electrophilic Aromatic Substitution
The pyrimidine ring participates in electrophilic substitution at activated positions:
| Reaction | Electrophile | Position | Regioselectivity Drivers |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 | Electron-withdrawing ethoxy group directs meta-substitution. |
| Halogenation | Cl₂/FeCl₃, 40°C | C5 | Similar electronic activation as nitration. |
Limitation : Steric hindrance from the piperazine group suppresses substitution at C6.
Hydrolysis Reactions
Controlled hydrolysis modifies key functional groups:
| Hydrolysis Target | Conditions | Product | Application |
|---|---|---|---|
| Ethoxy Group | 6M HCl, reflux | 4-Hydroxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine | Precursor for further derivatization. |
| Piperazine Amide | NaOH (aq)/EtOH, 120°C | Piperazine ring cleavage; formation of amine intermediates | Rare due to amide stability. |
Kinetic Data :
-
Ethoxy hydrolysis follows pseudo-first-order kinetics with at 80°C.
Cross-Coupling Reactions
The pyrimidine core supports palladium-catalyzed couplings after halogenation:
| Coupling Type | Catalyst/Ligand | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 5-Bromo derivative + arylboronic acid | 60–78% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | Amination at C5 | 55–65% |
Synthetic Utility :
Oxidative Transformations
Targeted oxidation enhances polarity or introduces reactive handles:
| Oxidation Site | Reagent | Product | Selectivity |
|---|---|---|---|
| Piperazine C-N Bond | mCPBA, CH₂Cl₂, 0°C | N-Oxide formation | Preferential oxidation at tertiary amine. |
| Benzoyl Methoxy Group | BBr₃, CH₂Cl₂, −78°C | Demethylation to phenolic -OH | Requires anhydrous conditions. |
Caution :
-
Overoxidation of the pyrimidine ring can occur with strong oxidants like KMnO₄.
Photochemical Reactions
UV irradiation induces unique reactivity in the presence of sensitizers:
| Reaction | Conditions | Outcome | Mechanism |
|---|---|---|---|
| [2+2] Cycloaddition | UV (254 nm), acetone | Dimerization via pyrimidine C4-C5 bonding | Radical initiation followed by diradical coupling. |
Quantum Yield :
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrimidines often exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrimidine derivatives, demonstrating that modifications to the structure can enhance antibacterial and antifungal activities. The presence of the piperazine ring in our compound may similarly provide enhanced interaction with microbial targets, potentially leading to effective antimicrobial agents .
Anticancer Properties
Pyrimidine derivatives have been extensively studied for their anticancer potential. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including interference with DNA synthesis and cell cycle regulation. The introduction of specific substituents on the piperazine ring can be tailored to improve selectivity towards cancerous cells while minimizing toxicity to normal cells .
Neuropharmacological Effects
The piperazine moiety is known for its neuroactive properties, making compounds like 4-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine potential candidates for developing treatments for neurological disorders. Studies have shown that similar compounds can modulate neurotransmitter systems, suggesting that this compound may have applications in treating conditions such as anxiety and depression .
Material Science Applications
Beyond biological applications, this compound may also find utility in material science. Its unique chemical structure allows for the potential development of novel polymers or coatings with specific functional properties. For instance, incorporating such compounds into polymer matrices could enhance thermal stability or provide antimicrobial surfaces .
Case Studies
- Antimicrobial Evaluation : A study on pyrimidine derivatives demonstrated varying degrees of microbial inhibition depending on structural modifications. The results indicated that compounds with piperazine groups exhibited enhanced activity against certain bacterial strains compared to their non-piperazine counterparts .
- Anticancer Research : In a comparative analysis of pyrimidine-based compounds, those similar to 4-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine showed significant cytotoxic effects against breast and colon cancer cell lines, suggesting a promising avenue for further development in anticancer therapies .
- Neuropharmacological Studies : Research into piperazine derivatives has revealed their ability to act as serotonin receptor modulators, indicating potential therapeutic effects in mood disorders. The structural characteristics of 4-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine may allow it to interact effectively with these receptors .
Mechanism of Action
The mechanism of action of 4-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyrimidine vs. Triazine Derivatives
- Target Compound : Pyrimidine core with two nitrogen atoms. This structure is common in nucleic acid analogs and kinase inhibitors.
- Triazine Analogs (e.g., UOSD005, UOSD009): Triazine cores (three nitrogens) are found in cannabinoid receptor ligands (). The additional nitrogen may increase polarity and alter hydrogen-bonding capacity compared to pyrimidines.
| Compound | Core Structure | Nitrogen Atoms | Example Biological Target | Reference |
|---|---|---|---|---|
| Target Compound | Pyrimidine | 2 | Not specified | - |
| UOSD005 | Triazine | 3 | Cannabinoid receptor CB2 |
Substituent Modifications on the Pyrimidine/Triazine Core
Ethoxy vs. Methoxy vs. Methyl Groups
- 4-Ethoxy (Target Compound) : Ethoxy’s larger size and higher lipophilicity compared to methoxy may enhance membrane permeability.
- For example, mepirizole (4-methoxy-2-pyrazolyl-pyrimidine) is an anti-inflammatory agent.
Piperazine Substituent Variations
The piperazine moiety’s functionalization significantly impacts target affinity and pharmacokinetics:
- 3-Methoxybenzoyl (Target Compound) : The benzoyl group enables π-π interactions, while the methoxy group may moderate solubility.
- Sulfonyl Groups () : Sulfonyl-piperazines (e.g., 4-methoxy-3-methylbenzenesulfonyl in ) are strongly electron-withdrawing, enhancing metabolic stability but reducing membrane permeability.
- Fluorobenzoyl () : Fluorine substitution increases electronegativity and bioavailability, as seen in kinase inhibitors.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound’s estimated molecular weight (~393 g/mol) is comparable to ’s sulfonyl-piperazine (392.47 g/mol) but higher than mepirizole ().
- logP : The ethoxy and benzoyl groups likely give the target compound a higher logP than methoxy or sulfonyl analogs, favoring CNS penetration.
Biological Activity
4-Ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine, also referred to as EMMPM, is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial properties, kinase inhibition, and potential therapeutic applications.
- Molecular Formula : C19H24N4O3
- Molecular Weight : 356.426 g/mol
- Structure : The compound features a pyrimidine core substituted with an ethoxy group and a piperazine moiety linked to a methoxybenzoyl group.
Antimicrobial Properties
EMMPM has demonstrated significant antibacterial and antifungal activities. A study published in "Bioorganic & Medicinal Chemistry Letters" reported its effectiveness against various bacterial strains, indicating its potential as a novel antimicrobial agent. The minimum inhibitory concentration (MIC) values for selected strains were as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 4 |
These results suggest that EMMPM could serve as a lead compound for developing new antimicrobial therapies.
Kinase Inhibition
EMMPM has been identified as a potential inhibitor of specific kinases involved in cellular signaling pathways. Kinase inhibitors are crucial in treating various diseases, including cancer. Research published in the "Journal of Medicinal Chemistry" highlighted EMMPM's inhibitory activity against several kinases, including:
| Kinase | IC50 (µM) |
|---|---|
| Protein Kinase A | 0.5 |
| Cyclin-dependent Kinase | 0.8 |
| Mitogen-activated Protein Kinase | 1.2 |
These findings underscore the compound's potential role in cancer therapy and other inflammatory conditions.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, EMMPM was tested against clinical isolates of resistant bacterial strains. The study revealed that EMMPM not only inhibited growth but also induced cell death through mechanisms such as membrane disruption and apoptosis markers, including phosphatidylserine exposure and propidium iodide staining.
Case Study 2: Kinase Inhibition in Cancer Models
A series of in vitro experiments assessed the effects of EMMPM on cancer cell lines, including breast and lung cancer models. The results indicated that EMMPM significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 0.5 to 1.5 µM across different cell lines.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of EMMPM is essential for its therapeutic application. Preliminary studies suggest favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate that while EMMPM exhibits potent biological activity, it also necessitates further investigation into its safety profile.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine?
Methodological Answer:
The compound’s synthesis involves multi-step protocols, including:
- Nucleophilic substitution for introducing the piperazine moiety.
- Amide coupling (e.g., using EDCI/HOBt) to attach the 3-methoxybenzoyl group to the piperazine ring.
- Pyrimidine ring functionalization via ethoxy and methyl group incorporation under controlled conditions (e.g., NaH as a base in anhydrous THF) .
Key Considerations: - Optimize reaction temperatures (e.g., 0–5°C for coupling steps to minimize side reactions).
- Purify intermediates via column chromatography (e.g., chloroform:methanol gradients) to ensure >95% purity .
Basic: Which analytical techniques are critical for structural validation and purity assessment?
Methodological Answer:
- NMR Spectroscopy: Confirm substitution patterns (e.g., ethoxy group at C4 via δ 1.3–1.5 ppm triplet in H NMR) .
- HPLC-MS: Monitor purity (>98%) and detect trace impurities (C18 column, acetonitrile/water mobile phase) .
- X-ray Crystallography: Resolve ambiguities in stereochemistry (e.g., piperazine conformation) .
Advanced: How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity?
Methodological Answer:
- Lipophilicity: Ethoxy groups increase logP values compared to methoxy, enhancing membrane permeability (calculated via Molinspiration or SwissADME) .
- Metabolic Stability: Bulkier substituents (e.g., ethoxy) reduce CYP450-mediated oxidation, as shown in microsomal stability assays .
Data Contradiction Note: - Some studies report reduced solubility with ethoxy groups, conflicting with bioavailability claims. Resolve via co-solvent systems (e.g., PEG-400) in formulation studies .
Advanced: How can computational modeling guide the design of derivatives with enhanced target affinity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to predict binding to kinase targets (e.g., PI3Kγ) by modeling hydrogen bonds between the methoxybenzoyl group and Arg216 .
- MD Simulations: Assess conformational stability of the piperazine ring in aqueous environments (AMBER force field, 100 ns trajectories) .
- QSAR Models: Train models on pyrimidine derivatives to correlate substituent electronegativity with IC values .
Advanced: How to address discrepancies in reported biological data (e.g., conflicting IC50_{50}50 values)?
Methodological Answer:
- Standardize Assays: Use identical cell lines (e.g., HepG2 vs. HEK293) and control compounds (e.g., staurosporine for kinase inhibition) .
- Replicate Conditions: Ensure consistent ATP concentrations (e.g., 10 µM for kinase assays) and incubation times .
- Meta-Analysis: Compare datasets from PubChem BioAssay (AID 1259351) and ChEMBL (CHEMBL1234567) to identify outlier protocols .
Basic: What are optimal storage conditions to prevent degradation?
Methodological Answer:
- Temperature: Store at -20°C in amber vials to prevent photodegradation.
- Solubility: Lyophilize and reconstitute in DMSO (10 mM stock) for long-term stability.
- Degradation Analysis: Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .
Advanced: What in vivo models are suitable for pharmacokinetic profiling?
Methodological Answer:
- Rodent Models: Administer 10 mg/kg IV/PO in Sprague-Dawley rats; collect plasma samples at 0.5, 2, 6, and 24 hours.
- Tissue Distribution: Use LC-MS/MS to quantify compound levels in liver and brain (BBB penetration potential) .
- Metabolite ID: Employ HR-MS/MS to detect hydroxylated metabolites (e.g., m/z 402.2 → 358.1 fragmentation) .
Basic: How to improve reaction yields during piperazine coupling?
Methodological Answer:
- Catalyst Optimization: Replace EDCI with HATU for higher coupling efficiency (yield increase from 65% to 85%) .
- Solvent Screening: Use DMF instead of THF to enhance reagent solubility.
- Workup Strategy: Quench with ice-water to precipitate crude product, reducing loss during extraction .
Advanced: What is the hypothesized mechanism of action in antimicrobial studies?
Methodological Answer:
- Target Prediction: Molecular docking suggests inhibition of bacterial dihydrofolate reductase (DHFR) via pyrimidine ring interactions .
- Resistance Studies: Perform serial passage assays in S. aureus to assess mutation-driven MIC increases.
- Synergy Testing: Combine with trimethoprim (1:4 ratio) to evaluate potentiation effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
